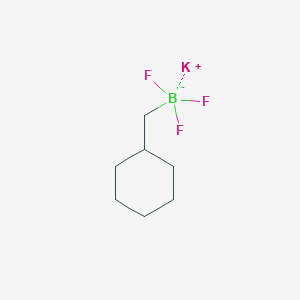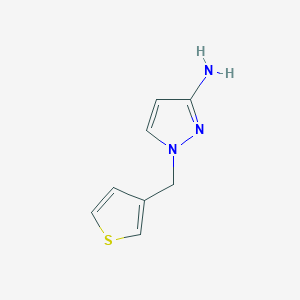![molecular formula C18H22N2O4 B1452631 1-{[1-(4-甲基苯基)-5-氧代吡咯烷-3-基]羰基}哌啶-4-羧酸 CAS No. 1010929-78-8](/img/structure/B1452631.png)
1-{[1-(4-甲基苯基)-5-氧代吡咯烷-3-基]羰基}哌啶-4-羧酸
描述
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
选择性雄激素受体调节剂 (SARMs)
吡咯烷环由于其饱和性质和 sp3 杂化,允许在药效团空间中进行大量的探索。 这导致了 4-(吡咯烷-1-基)苯腈衍生物作为 SARMs 的合成 。这些化合物经过优化以选择性调节雄激素受体,在肌肉萎缩和骨质疏松等疾病中提供治疗潜力。
立体选择性合成
吡咯烷环碳的立体异构性是一个重要的特征,它会影响药物候选物的生物学特性。 取代基的空间取向会导致与对映选择性蛋白的不同结合方式,这在设计具有不同生物活性的新化合物中至关重要 。
药代动力学特征的修饰
研究人员的目标是修改药物的药代动力学特征,以提高其疗效并减少副作用。 吡咯烷结构经常被修改以实现这些目标,如在各种合成衍生物中所见,这些衍生物表现出改善的 ADME/Tox 结果 。
药物设计中的结构多样性
吡咯烷环的非平面性,被称为“假旋转”,有助于在分子设计中增加三维覆盖范围。 这种结构多样性对于开发具有独特生物学特性的新药至关重要 。
空间因素对生物活性的影响
空间因素对化合物生物活性的影响是一个重要的研究领域。 吡咯烷环引入空间体积的能力会影响分子与生物靶标的相互作用,从而改变其活性 。
杂环支架的利用
吡咯烷和哌啶等杂环支架越来越多地用于临床活性药物。 将它们引入分子是一种策略选择,可以改变理化参数,从而开发出更有效的药物候选者 。
作用机制
The mode of action of a compound generally involves its interaction with its biological targets, leading to changes in cellular processes. The specific mode of action would depend on the compound’s structure and the nature of its targets .
The compound’s effects on biochemical pathways would also depend on its specific targets. For instance, if the compound targets α-glycosidase, it could affect carbohydrate metabolism .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the compound’s bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .
The result of the compound’s action would be the molecular and cellular effects induced by its interaction with its targets. This could involve changes in enzyme activity, signal transduction, or gene expression, among other possibilities .
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-2-4-15(5-3-12)20-11-14(10-16(20)21)17(22)19-8-6-13(7-9-19)18(23)24/h2-5,13-14H,6-11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLSAMFBQBFIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


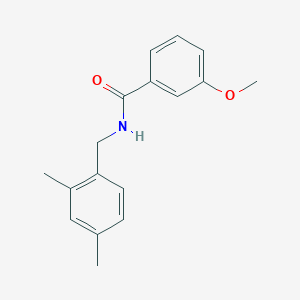
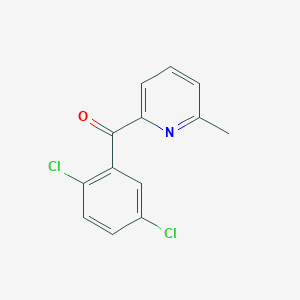

![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)




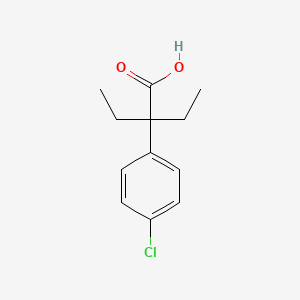

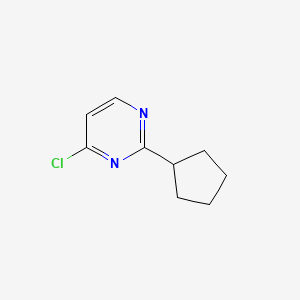
![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)
